3',6-Disinapoylsucrose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, also known as 3',6-Disinapoylsucrose, is a natural product found in plants like Polygala glomerata and Polygala wattersii []. While research on this specific compound is limited, its individual components, sinapoyl and sucrose, have been explored for various scientific research applications.

3',6-Disinapoylsucrose is a complex oligosaccharide ester derived from the roots of Polygala tenuifolia, a plant traditionally used in Chinese medicine. This compound is characterized by its unique structure, which includes two sinapoyl groups esterified to a sucrose backbone. Its molecular formula is and it has a molecular weight of approximately 754.7 g/mol. The compound appears as a solid and has a melting point ranging from 129 to 141 °C .

- Oxidation: The compound can be oxidized to form quinones using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Ester groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.

- Substitution: The ester groups can be substituted with other functional groups under acidic or basic conditions .

These reactions can yield various derivatives, including alcohols, quinones, and substituted esters.

3',6-Disinapoylsucrose exhibits significant biological activities, particularly in neuroprotection and mood regulation:

- Antioxidant Activity: The compound enhances the activity of antioxidant enzymes, reducing oxidative stress in neuronal cells.

- Antidepressant Effects: It inhibits monoamine oxidase activity, which leads to increased levels of neurotransmitters such as serotonin and dopamine. This mechanism contributes to its antidepressant properties .

- Anxiolytic Effects: Research indicates that it may have anxiolytic (anxiety-reducing) properties, impacting pathways related to stress and anxiety disorders .

The synthesis of 3',6-Disinapoylsucrose primarily involves esterification reactions:

- Esterification Reaction: Sucrose is reacted with sinapic acid derivatives in the presence of a catalyst, typically within an organic solvent to facilitate ester bond formation.

- Extraction from Natural Sources: Industrially, it can also be extracted from the roots of Polygala tenuifolia, followed by purification methods such as chromatography to isolate the compound in its pure form .

Studies on 3',6-Disinapoylsucrose have shown that it interacts with various biological pathways:

- It increases the expression of brain-derived neurotrophic factor (BDNF) and cyclic AMP response element-binding protein (CREB), which are vital for neuronal survival and plasticity.

- Its ability to inhibit monoamine oxidase suggests potential interactions with other antidepressants or mood-stabilizing drugs, affecting their efficacy and metabolism .

Several compounds share structural or functional similarities with 3',6-Disinapoylsucrose. Here are a few notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Sinapic Acid | Hydroxycinnamic acid derivative | Precursor for esters; strong antioxidant |

| Caffeic Acid | Another hydroxycinnamic acid | Known for anti-inflammatory properties |

| Ferulic Acid | Similar structure with different functional groups | Antioxidant; used in skincare products |

| 3-Sinapoyl sucrose | Contains one sinapoyl group attached to sucrose | Less potent than 3',6-disinapoylsucrose |

The uniqueness of 3',6-Disinapoylsucrose lies in its dual sinapoyl substitution on the sucrose molecule, enhancing its biological activity compared to similar compounds.

Nomenclature and Chemical Classification

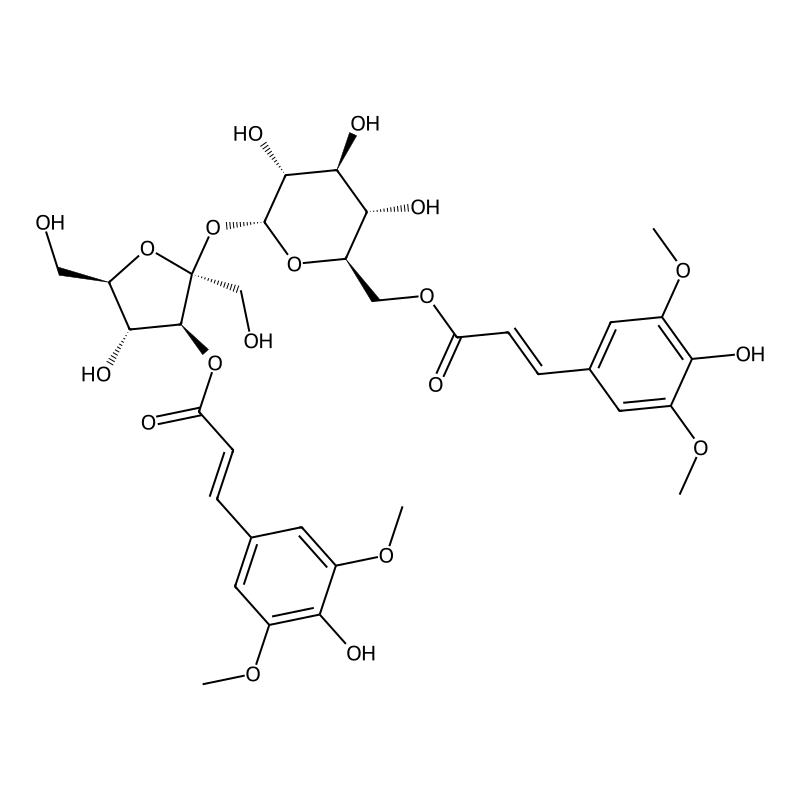

3',6-Disinapoylsucrose belongs to the class of phenylpropanoid sucrose esters, which are plant-derived metabolites characterized by a sucrose core connected to one or more phenylpropanoid moieties through ester linkages. The compound is systematically classified as a hydroxycinnamic acid derivative, specifically featuring two sinapoyl groups attached to the sucrose framework. The official IUPAC nomenclature describes it as [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate.

The compound is known by several synonymous names including 3,6'-disinapoyl sucrose, (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, and β-D-(3-sinapoyl)fructofuranosyl-α-D-(6-sinapoyl)glucopyranoside. The Chemical Abstracts Service (CAS) registry number 139891-98-8 serves as the definitive identifier for this compound in chemical databases and regulatory documentation. Within the broader classification system, this compound represents a specific substitution pattern of the phenylpropanoid sucrose ester family, distinguished by the precise positioning of sinapoyl groups at the 3' and 6 positions of the sucrose molecule.

Structural Features and Molecular Properties

The molecular structure of 3',6-disinapoylsucrose exhibits a complex arrangement featuring a central sucrose unit with two sinapoyl substituents strategically positioned to confer specific biological activities. The molecular formula C34H42O19 indicates the presence of 34 carbon atoms, 42 hydrogen atoms, and 19 oxygen atoms, resulting in a molecular weight of 754.7 g/mol. The structural architecture consists of a disaccharide backbone formed by glucose and fructose units linked through a glycosidic bond, with sinapoyl groups attached at the 3' position of the fructose moiety and the 6 position of the glucose unit.

Each sinapoyl group contributes a phenylpropanoid framework characterized by a 4-hydroxy-3,5-dimethoxyphenyl ring connected to an acrylic acid moiety through an extended conjugated system. The presence of multiple hydroxyl groups throughout the molecule, particularly on the sugar backbone and the phenolic rings, creates numerous opportunities for hydrogen bonding interactions that influence both solubility characteristics and biological activity. The stereochemical configuration of the sucrose backbone maintains the natural D-glucose and D-fructose configurations, ensuring compatibility with biological recognition systems and enzymatic processes.

The compound's three-dimensional structure reveals that conformer generation is restricted due to the large number of atoms and high molecular flexibility. This structural complexity contributes to the molecule's ability to interact with multiple biological targets while maintaining sufficient rigidity for specific receptor binding. The extended conjugated systems within the sinapoyl groups provide chromophoric properties that enable spectroscopic characterization and may contribute to the compound's antioxidant capabilities.

Physical and Chemical Properties

3',6-Disinapoylsucrose exhibits distinctive physical properties that reflect its complex molecular structure and multiple functional groups. The compound presents as a yellow amorphous powder with a defined melting point of 129°C, indicating reasonable thermal stability for laboratory handling and formulation development. The relatively high melting point suggests strong intermolecular interactions, likely arising from extensive hydrogen bonding networks formed by the numerous hydroxyl groups present throughout the molecule.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C34H42O19 | |

| Molecular Weight | 754.7 g/mol | |

| Melting Point | 129°C | |

| Storage Temperature | +2 to +8°C | |

| Physical Form | Yellow amorphous powder | |

| Purity (Commercial) | ≥95% |

The compound demonstrates limited thermal stability above its melting point, necessitating storage under refrigerated conditions between +2 to +8°C to maintain chemical integrity. This temperature sensitivity reflects the presence of ester linkages that may undergo hydrolysis under elevated temperature conditions. The compound exhibits solubility in polar organic solvents including dimethyl sulfoxide (DMSO), methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone. This broad solubility profile facilitates various analytical procedures and potential formulation strategies for biological studies.

The water classification group (WGK) rating of 1 indicates low hazard to water environments, suggesting minimal environmental impact concerns for laboratory use. The compound's stability profile requires protection from air and light during storage, indicating potential susceptibility to oxidative degradation and photochemical reactions. These storage requirements are consistent with the presence of phenolic groups and conjugated double bonds that are susceptible to atmospheric oxidation and photodegradation processes.

Spectroscopic Characterization

Spectroscopic analysis of 3',6-disinapoylsucrose provides definitive structural confirmation through multiple analytical techniques. Proton nuclear magnetic resonance (1H-NMR) spectroscopy reveals characteristic signals for the sinapoyl groups, including distinctive patterns at δ 7.69 (1H, d, J = 16.0 Hz) and δ 6.49 (1H, d, J = 16.0 Hz) corresponding to the trans-configured olefinic protons of the first sinapoyl unit. Additional signals at δ 6.93 (2H, s) represent the aromatic protons of the substituted benzene ring, while methoxy group signals appear at δ 3.90 (6H, s).

The second sinapoyl group displays similar but distinct resonances at δ 7.61 (1H, d, J = 16.0 Hz) and δ 6.47 (1H, d, J = 16.0 Hz) for the olefinic protons, with aromatic signals at δ 6.88 (2H, s) and methoxy resonances at δ 3.85 (6H, s). The sucrose backbone contributes a characteristic set of signals in the carbohydrate region, confirming the integrity of the disaccharide framework. The coupling constants observed in the 1H-NMR spectrum indicate trans-configuration of the double bonds in both sinapoyl units, consistent with the natural E-geometry typically found in cinnamic acid derivatives.

Carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy provides detailed information about the carbon framework, with signals corresponding to both the aromatic carbons of the sinapoyl groups and the aliphatic carbons of the sucrose backbone. The 13C-NMR data demonstrates consistency with literature values for related phenylpropanoid sucrose esters, confirming structural assignments. Infrared (IR) spectroscopy reveals absorption bands characteristic of hydroxyl groups, ester carbonyls, and aromatic systems, providing additional structural confirmation. The phosphorus-31 (31P-NMR) and additional analytical techniques confirm the assigned molecular structure and ensure purity verification.

Position Within Phenylpropanoid Sucrose Ester Family

3',6-Disinapoylsucrose occupies a distinctive position within the phenylpropanoid sucrose ester (PSE) family, representing one of approximately 150 reported naturally occurring compounds in this class. Phenylpropanoid sucrose esters are structurally characterized by a sucrose core connected to one or more Ph-CH=CH-CO- moieties through ester linkages, creating a diverse family of bioactive natural products. The specific substitution pattern of 3',6-disinapoylsucrose, with sinapoyl groups positioned at the 3' and 6 locations, represents a relatively common but biologically significant arrangement within this family.

The synthesis of phenylpropanoid sucrose esters has been recognized as challenging due to their distinct and diverse substitution patterns at the sugar framework. Recent advances in orthogonal protection and deprotection strategies have enabled more precise synthetic approaches to these compounds, starting from protected sucrose derivatives such as 2,1':4,6-di-O-diisopropylidene sucrose. These synthetic methodologies potentially provide access to the broader PSE family and enable custom synthesis of unnatural derivatives for industrial applications.

Within the biological activity spectrum of phenylpropanoid sucrose esters, 3',6-disinapoylsucrose demonstrates particularly notable neuroprotective and antidepressant properties. This compound, along with other PSEs, exhibits diverse pharmacological activities including antitumor, antibacterial, antioxidant, antiviral, anti-inflammatory, and glycosidase inhibitory activities. The specific sinapoyl substitution pattern contributes to the compound's ability to cross biological barriers and interact with neuronal systems, distinguishing it from other PSEs with different substitution patterns or alternative phenylpropanoid groups.

Traditional Extraction Methods

Traditional extraction methods for 3',6-Disinapoylsucrose primarily focus on obtaining this bioactive compound from Polygala tenuifolia roots, the primary natural source where it serves as a major active component [1] [2]. The compound is also found in other plant species including Polygala glomerata, Ruta graveolens, and Raphanus sativus [3] [4].

Hot Water Extraction represents the most fundamental approach, utilizing temperatures ranging from 60-100°C for extraction periods of 30 minutes to 3 hours [5]. This method operates on the principle of thermal energy facilitating cell wall disruption and compound solubilization. While effective for water-soluble components, this technique presents moderate risks of thermal degradation for heat-sensitive compounds like 3',6-Disinapoylsucrose.

Ethanol-Water Extraction has emerged as a more sophisticated approach, employing mixed solvent systems at temperatures between 40-80°C [6] [7]. Research indicates that optimal extraction conditions utilize ethanol concentrations of 67% with extraction times of 93 minutes at 48°C, achieving superior extraction efficiency compared to pure water systems [6].

Maceration involves extended contact between plant material and solvent at room temperature for 3-7 days [5]. While this method minimizes thermal degradation risks, it requires significantly longer processing times and may result in lower extraction yields compared to assisted extraction techniques.

Advanced Extraction Technologies

Ultrasonic-Assisted Extraction (UAE) has demonstrated exceptional efficiency for 3',6-Disinapoylsucrose isolation [6] [7]. Optimization studies using response surface methodology determined optimal parameters: extraction time of 93 minutes, liquid-solid ratio of 40 mL/g, extraction temperature of 48°C, and ethanol concentration of 67% [6]. The ultrasonic power typically ranges from 200-600 W, with frequencies above 20 kHz facilitating cell wall disruption through cavitation effects [8].

UAE provides several advantages including reduced extraction time (30-150 minutes), lower energy consumption, minimal compound degradation, and enhanced mass transfer rates [9]. The technique achieves extraction efficiencies exceeding 95% when properly optimized, significantly surpassing conventional methods [7].

Microwave-Assisted Extraction (MAE) utilizes electromagnetic radiation to heat solvents rapidly and selectively [9]. Operating at temperatures of 50-80°C for 5-30 minutes, MAE reduces extraction times while maintaining compound integrity. However, careful temperature control is essential to prevent thermal degradation of the phenolic ester bonds in 3',6-Disinapoylsucrose.

Percolation employs gravitational force to continuously pass fresh solvent through plant material over 24-48 hours [5]. This method achieves high extraction efficiency while maintaining low thermal stress, making it suitable for thermolabile compounds.

Solvent Selection and Optimization

Solvent selection critically influences extraction efficiency and compound purity. 3',6-Disinapoylsucrose, with its molecular formula C₃₄H₄₂O₁₉ and hydroxycinnamic acid structure, exhibits moderate polarity requiring balanced solvent systems [1] [10].

Ethanol-water mixtures represent the optimal solvent system, with concentrations between 60-70% ethanol providing maximum extraction yield [6] [7]. Pure water extraction yields lower concentrations due to insufficient solubilization of the moderately polar compound, while high ethanol concentrations may extract excessive lipophilic impurities.

pH considerations play a crucial role, with slightly acidic to neutral conditions (pH 5.5-7.0) providing optimal stability for the ester bonds linking sinapic acid moieties to the sucrose backbone [11]. Extreme pH conditions may cause hydrolysis of these sensitive ester linkages.

Column Chromatographic Extraction Techniques

Silica Gel Chromatography

Normal-phase silica gel chromatography serves as the foundational separation technique for 3',6-Disinapoylsucrose purification [12] [13]. The polar silica stationary phase interacts strongly with the hydroxyl groups and ester functionalities present in the target compound, enabling separation based on polarity differences.

Column dimensions typically range from analytical scale (1-5 cm diameter) to preparative scale (10-20 cm diameter), with silica gel particle sizes of 60-230 mesh (63-250 μm) providing optimal flow rates and resolution [14]. The silica-to-sample ratio generally follows a 50-100:1 weight ratio for effective separation.

Gradient elution systems employing chloroform-methanol or ethyl acetate-methanol mixtures achieve superior separation compared to isocratic methods [12]. Initial mobile phases contain 5-10% methanol, gradually increasing to 50-80% methanol over 10-20 column volumes. This approach prevents compound retention at the column head while maintaining resolution between closely related oligosaccharide esters.

Loading capacities for preparative silica columns typically range from 1-5% of the total silica mass, translating to 0.5-2.5 g of crude extract per 50 g silica column [14]. Overloading results in peak broadening and reduced resolution, particularly critical for separating 3',6-Disinapoylsucrose from other acylated sucrose derivatives.

Ion Exchange Chromatography

Anion exchange chromatography utilizing diethylaminoethyl (DEAE)-cellulose matrices effectively separates 3',6-Disinapoylsucrose based on charge differences [15] [16]. The compound's weakly acidic sinapic acid residues interact with positively charged DEAE groups, enabling selective retention and elution.

DEAE-cellulose columns (7.5 mm × 7.5 cm) operate with salt gradient elution systems, typically employing 0-500 mM sodium chloride in aqueous buffers [15]. The weak anionic character of 3',6-Disinapoylsucrose requires moderate salt concentrations (100-250 mM NaCl) for effective elution.

Column efficiency depends critically on buffer pH, with values between 6.5-8.0 providing optimal resolution [16]. Lower pH values protonate the phenolic hydroxyl groups, reducing anionic character and decreasing retention, while higher pH values may cause base-catalyzed ester hydrolysis.

Sample loading for DEAE columns typically accommodates 10-50 mg of crude extract per mL of resin, with flow rates maintained at 0.5-2.0 mL/min for optimal mass transfer [16]. Recovery yields generally exceed 80% when properly optimized, with purity improvements of 5-10 fold compared to crude extracts.

Size Exclusion Chromatography

Gel filtration chromatography using Sephadex G-series resins provides molecular weight-based separation for 3',6-Disinapoylsucrose (MW 754.7 g/mol) [17]. Sephadex G-25 or G-50 resins effectively separate the target compound from lower molecular weight impurities and higher molecular weight polymeric materials.

Column dimensions for analytical separations typically measure 2.5 cm × 50-100 cm, while preparative columns may reach 5-10 cm × 100-150 cm [17]. Flow rates of 0.5-1.5 mL/min maintain optimal resolution without excessive band broadening.

The technique excels at removing salts, small organic molecules, and high molecular weight contaminants, achieving purification factors of 2-5 fold [17]. However, separation of compounds with similar molecular weights (within 20% size difference) proves challenging, limiting its utility for removing closely related oligosaccharide esters.

Buffer selection employs aqueous systems with low ionic strength to maintain protein and polysaccharide stability [17]. Common buffers include 10-50 mM phosphate or Tris-HCl at pH 7.0-7.5, with optional addition of 100-150 mM sodium chloride to suppress ionic interactions.

Reversed-Phase Flash Chromatography Applications

Stationary Phase Selection

C18-bonded silica represents the gold standard for reversed-phase purification of 3',6-Disinapoylsucrose [12] [18] [19]. The octadecyl chains provide hydrophobic interactions with the aromatic sinapic acid moieties while maintaining compatibility with aqueous-organic mobile phases. Particle sizes of 15-40 μm in flash cartridges optimize flow rates and separation efficiency [18] [19].

Surface area and pore size critically influence separation performance. High surface area silicas (300-400 m²/g) with pore sizes of 100-120 Å accommodate the moderately sized 3',6-Disinapoylsucrose molecule while providing sufficient binding capacity [20]. Larger pore sizes (200-300 Å) may reduce resolution, while smaller pores limit mass transfer rates.

Carbon loading on C18 phases typically ranges from 15-20% carbon by weight, providing optimal balance between retention and peak symmetry [20]. Lower carbon loadings result in insufficient retention, while excessive loading may cause irreversible adsorption and peak tailing.

Mobile Phase Optimization

Aqueous-organic mobile phases utilizing water-methanol or water-acetonitrile systems achieve optimal separation of 3',6-Disinapoylsucrose [12] [18]. Initial conditions typically employ 10-20% organic modifier, increasing to 80-95% over 10-15 column volumes in gradient elution mode.

Acetonitrile-water systems generally provide superior peak shapes and faster equilibration compared to methanol-water mixtures [18]. The lower viscosity of acetonitrile enables higher flow rates (10-25 mL/min) without excessive back pressure, reducing separation times from hours to 30-60 minutes.

pH modification using 0.1% trifluoroacetic acid or 0.1% formic acid improves peak symmetry and separation selectivity [20]. These volatile acids suppress ionization of phenolic hydroxyl groups while maintaining mass spectrometry compatibility for compound identification and purity assessment.

Flow rates for flash chromatography typically range from 10-50 mL/min depending on column diameter and particle size [18] [19]. Higher flow rates reduce separation times but may compromise resolution, particularly for closely eluting impurities. Optimal linear velocities of 5-15 cm/min provide excellent balance between speed and resolution.

Sample Loading and Injection

Sample preparation requires dissolution in weak mobile phase conditions to ensure proper binding to the stationary phase [18]. 3',6-Disinapoylsucrose dissolves readily in 10-30% aqueous methanol or acetonitrile, enabling high concentration loading solutions (10-50 mg/mL).

Injection volumes for flash systems accommodate 0.5-5 mL sample volumes, significantly larger than analytical HPLC systems [19]. Maximum loading typically ranges from 1-5% of the total column mass, translating to 100-500 mg sample per 10-25 g flash cartridge.

Sample matrix effects may influence separation quality. Crude plant extracts containing tannins, proteins, and other polymeric materials require pre-treatment through liquid-liquid extraction or preliminary chromatographic cleanup to prevent column fouling [21].

Fraction Collection and Analysis

Automated fraction collection systems monitor UV absorbance at 280 nm or 320 nm to detect 3',6-Disinapoylsucrose elution [12]. The compound's strong UV absorption from the sinapic acid chromophores enables sensitive detection at low concentrations (0.1-1.0 mg/mL).

Fraction analysis employs thin-layer chromatography or analytical HPLC to assess purity and identity [12]. Target fractions typically contain 85-95% pure 3',6-Disinapoylsucrose after single-pass flash chromatography, with potential for further purification through recromatography of partially pure fractions.

Recovery yields from optimized reversed-phase flash chromatography range from 70-85%, accounting for incomplete sample recovery and minor degradation during processing [12]. Pure compound recovery of 50-70% relative to crude extract content represents excellent performance for natural product isolation.

Chemical Synthesis Strategies and Approaches

Retrosynthetic Analysis

The retrosynthetic approach for 3',6-Disinapoylsucrose synthesis involves disconnection of the two sinapic acid ester linkages, revealing sucrose as the core carbohydrate scaffold and sinapic acid as the acylating agent [22]. The regioselective acylation presents the primary synthetic challenge, requiring discrimination between multiple hydroxyl groups on the sucrose molecule.

Strategic bond disconnections focus on the C-3' and C-6 ester linkages, corresponding to the fructofuranosyl and glucopyranosyl portions of sucrose, respectively [10]. The regiochemistry demands selective protection-deprotection strategies or direct regioselective acylation methods to achieve the desired substitution pattern.

Sucrose derivatization requires careful consideration of the relative reactivity of the eight hydroxyl groups present in the disaccharide [22]. The primary hydroxyl at C-6 typically exhibits highest reactivity, while the C-3' position on the fructose unit requires more sophisticated activation strategies.

Protection Group Strategies

Selective protection of sucrose hydroxyl groups enables regiocontrolled introduction of sinapic acid residues [22]. Common protecting groups include acetyl, benzyl, and silyl ethers, each offering different stability profiles and removal conditions.

Isopropylidene protection of the C-1',C-2' and C-4,C-6 diols provides access to the remaining hydroxyl groups for selective functionalization [22]. This approach requires careful optimization of reaction conditions to prevent migration or hydrolysis of the protecting groups during acylation.

Benzyl ether protection offers stability to basic and acidic conditions while allowing removal through hydrogenolysis [22]. However, the presence of aromatic protecting groups may complicate purification due to similar polarity to the sinapic acid chromophores.

Silyl protecting groups such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) provide acid-labile protection suitable for mild deprotection conditions [22]. These groups typically protect primary alcohols preferentially, facilitating regioselective functionalization of secondary positions.

Acylation Methodologies

Direct acylation using sinapic acid derivatives represents the most straightforward synthetic approach [22]. Activation of the carboxylic acid through acid chloride, anhydride, or coupling reagent formation enables nucleophilic acyl substitution with the sucrose hydroxyl groups.

Acid chloride formation using oxalyl chloride or thionyl chloride provides highly reactive acylating agents [22]. However, the electron-rich sinapic acid aromatic ring may undergo side reactions under these harsh conditions, necessitating careful temperature and time control.

Coupling reagent methodologies employing carbodiimides (DCC, EDC), phosphonium salts (PyBOP, HBTU), or uronium salts provide milder acylation conditions [22]. These reagents activate the carboxylic acid in situ while minimizing side reactions and decomposition.

Enzyme-catalyzed acylation using lipases or acyltransferases offers regioselective alternatives to chemical methods [22]. These biocatalytic approaches operate under mild conditions and may provide inherent regioselectivity, though reaction rates and yields may be lower than chemical methods.

Regioselectivity Control

Steric hindrance plays a crucial role in directing acylation regioselectivity [22]. The C-6 primary hydroxyl group exhibits highest reactivity due to reduced steric crowding, while secondary hydroxyl groups require more forcing conditions or specific activation.

Electronic effects from neighboring functional groups influence hydroxyl reactivity [22]. Electron-withdrawing groups increase acidity and nucleophilicity of adjacent hydroxyl groups, while electron-donating groups have the opposite effect.

Solvent effects significantly impact regioselectivity patterns [22]. Polar protic solvents favor hydrogen bonding and may direct acylation to specific sites, while aprotic solvents minimize these interactions and rely primarily on intrinsic reactivity differences.

Temperature control allows kinetic versus thermodynamic product control [22]. Lower temperatures favor kinetically controlled acylation of the most reactive sites, while higher temperatures may lead to thermodynamic equilibration and mixed regioisomers.

Synthetic Challenges and Solutions

Multiple regioisomer formation represents the primary synthetic challenge, as sucrose contains eight potential acylation sites [22]. Achieving selective bis-acylation at the C-3' and C-6 positions requires careful optimization of reaction conditions and protecting group strategies.

Ester bond hydrolysis under basic or acidic conditions may occur during synthesis or purification [22]. Neutral reaction conditions and gentle purification methods minimize these degradation pathways while maintaining product integrity.

Impurity separation from closely related regioisomers and over-acylated products requires sophisticated purification techniques [22]. High-performance liquid chromatography and flash chromatography provide the resolution necessary for obtaining pure 3',6-Disinapoylsucrose.

Scale-up considerations must address solvent usage, waste generation, and economic feasibility [22]. Process optimization focusing on atom economy, solvent recycling, and simplified purification enhances the practical utility of synthetic approaches.

Structure Elucidation and Confirmation Methods

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides comprehensive structural information for 3',6-Disinapoylsucrose, revealing characteristic signals for both the sucrose backbone and sinapic acid substituents [23] [24]. The aromatic protons of the sinapic acid moieties appear as distinct signals around δ 7.0-7.7 ppm, with the trans-alkene protons showing characteristic coupling patterns [23].

Two-dimensional NMR techniques including COSY, HSQC, and HMBC experiments enable complete assignment of all carbon and proton resonances [24] [25]. COSY spectra reveal scalar coupling networks within the carbohydrate framework, while HSQC correlates directly bonded carbon-proton pairs for unambiguous assignment.

¹³C NMR analysis distinguishes between the various carbon environments in the molecule, with carbonyl carbons of the ester groups appearing around δ 165-170 ppm [24]. The aromatic carbons of the sinapic acid residues show characteristic chemical shifts between δ 100-160 ppm, while the carbohydrate carbons appear in the δ 60-110 ppm region.

NOE experiments (Nuclear Overhauser Effect) provide crucial stereochemical information and confirm the regioselectivity of acylation [24]. Through-space interactions between specific protons help establish the three-dimensional structure and verify the attachment points of the sinapic acid residues.

Chemical shift analysis of the carbohydrate protons reveals the acylation pattern, as esterification causes characteristic downfield shifts of the affected positions [23] [25]. Protons adjacent to ester groups typically shift 0.5-1.5 ppm downfield compared to the unacylated sucrose reference.

Mass Spectrometry Analysis

High-resolution mass spectrometry provides exact molecular weight determination and elemental composition confirmation [2] [26]. The molecular ion peak at m/z 755.2393 [M+H]⁺ corresponds to the protonated molecule with the expected elemental formula C₃₄H₄₃O₁₉⁺.

Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that confirm the structure and acylation pattern [2] [26]. Common fragment ions include m/z 409.2 corresponding to loss of one sinapic acid residue, and smaller fragments from further decomposition of the carbohydrate backbone.

Electrospray ionization (ESI) provides soft ionization conditions suitable for the thermolabile 3',6-Disinapoylsucrose molecule [2] [26]. Both positive and negative ion modes generate molecular ion species, with positive mode typically showing [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts.

Ion mobility spectrometry coupled with mass spectrometry (IMS-MS) enables separation of structural isomers based on their gas-phase conformations [27]. This technique proves particularly valuable for distinguishing between different regioisomers of disinapoylsucrose that share identical molecular weights.

Collision-induced dissociation (CID) patterns provide structural information about the connectivity and stability of different molecular regions [26]. The preferential loss of sinapic acid residues (Δm/z 224) indicates the relative lability of the ester bonds compared to the glycosidic linkages.

Infrared Spectroscopy

Functional group identification through IR spectroscopy confirms the presence of key structural features [28] [29]. The carbonyl stretch of the ester groups appears around 1700-1750 cm⁻¹, while the aromatic C=C stretches manifest at 1500-1600 cm⁻¹.

Hydroxyl group stretches in the 3200-3600 cm⁻¹ region indicate the remaining free hydroxyl groups on the sucrose backbone [29]. The broad, complex nature of this absorption reflects the multiple hydroxyl environments and extensive hydrogen bonding networks.

Aromatic substitution patterns can be inferred from the fingerprint region (800-1200 cm⁻¹), where characteristic bending and stretching vibrations of the substituted benzene rings appear [29]. The sinapic acid moieties show distinctive patterns consistent with 3,4,5-trisubstituted aromatics.

C-O stretching vibrations of the ester linkages appear in the 1000-1300 cm⁻¹ region, overlapping with carbohydrate C-O stretches but showing distinctive intensity patterns [29]. These absorptions help confirm successful acylation and can indicate the degree of substitution.

Ultraviolet-Visible Spectroscopy

Chromophore characterization through UV-Vis spectroscopy exploits the strong absorption of the sinapic acid aromatic systems [30]. The compound shows characteristic absorption maxima around 280 nm and 320 nm, corresponding to π→π* transitions in the substituted cinnamic acid chromophores.

Extinction coefficient determination enables quantitative analysis and purity assessment [30]. The high molar absorptivity (ε ≈ 20,000-25,000 M⁻¹cm⁻¹) at 320 nm provides excellent sensitivity for detecting low concentrations of the compound.

pH-dependent spectral changes reflect the ionization states of the phenolic hydroxyl groups [30]. Alkaline conditions cause bathochromic shifts due to phenoxide formation, while acidic conditions maintain the neutral phenolic form with characteristic spectral properties.

Analytical HPLC Methods

Chromatographic purity assessment employs reversed-phase HPLC with UV detection to quantify 3',6-Disinapoylsucrose content and identify impurities [2] [31]. Typical conditions utilize C18 columns with acetonitrile-water gradients and detection at 280 nm or 320 nm.

Method validation follows pharmaceutical guidelines for accuracy, precision, linearity, and specificity [2] [31]. Calibration curves typically show excellent linearity (r² > 0.999) over concentration ranges of 2.5-2000 ng/mL, with detection limits around 0.3-0.5 ng/mL.

Retention time reproducibility and peak shape analysis provide additional confirmation of compound identity [2] [31]. The retention time remains consistent across multiple analyses (RSD < 2%), while peak symmetry factors indicate the absence of decomposition or column interactions.

Impurity profiling identifies and quantifies related substances including other acylated sucrose derivatives and degradation products [2] [31]. Gradient elution methods achieve baseline separation of the target compound from potential impurities, enabling accurate purity determination.

The comprehensive application of these analytical techniques provides unambiguous structure confirmation and purity assessment of 3',6-Disinapoylsucrose, supporting both natural product isolation and synthetic preparation efforts. The combination of spectroscopic and chromatographic methods ensures reliable identification and quantification across diverse sample matrices and concentration ranges.

[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11968389, 3',6-Disinapoylsucrose.

[2] Chen, Y., et al. An LC-MS/MS method for determination of 3,6′-disinapoylsucrose in rat plasma and its application to a pharmacokinetic study. Biomed Chromatogr. 2009 Dec;23(12):1326-32.

[31] Liu, X.M., et al. Simultaneous analysis of polygala acid, senegenin and 3,6′‐disinapoylsucrose in rat plasma by liquid chromatography–tandem mass spectrometry. J Pharmaceut Biomed. 2014 May;91:134-139.